molecular formula C7H4FIN2O B3295087 6-Fluoro-4-hydroxy-3-iodo-1H-indazole CAS No. 887569-41-7

6-Fluoro-4-hydroxy-3-iodo-1H-indazole

Cat. No.: B3295087
CAS No.: 887569-41-7
M. Wt: 278.02 g/mol
InChI Key: HQTKSCTUDXOSFC-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3-iodo-1H-indazole (CAS 887569-41-7) is a halogenated indazole derivative of significant interest in medicinal and organic chemistry . It features a fluorine atom at the 6-position, an iodine at the 3-position, and a hydroxyl group at the 4-position on the aromatic indazole scaffold, making it a versatile building block for the synthesis of more complex heterocyclic compounds . The indazole core is a privileged structure in drug discovery, found in numerous pharmacological agents with activities including anticancer, anti-inflammatory, and antimicrobial effects . Researchers value this compound for its potential as a bioactive molecule and its utility in palladium-catalyzed cross-coupling reactions, where the iodine substituent can be readily functionalized to introduce new groups . As a key synthetic intermediate, it is explored in the development of novel therapeutic agents for diseases such as cancer and infectious diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-fluoro-3-iodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKSCTUDXOSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3-iodo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-iodophenol.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 2-fluoroaniline with 2-iodophenol in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate undergoes cyclization to form the indazole ring. This is typically achieved using a cyclization reagent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 4-position. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine substituents can participate in nucleophilic substitution reactions. For example, the iodine can be replaced with other nucleophiles such as amines or thiols using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl group at the 4-position

    Reduction: Removal of the iodine substituent

    Substitution: Introduction of new functional groups at the fluorine or iodine positions

Scientific Research Applications

6-Fluoro-4-hydroxy-3-iodo-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Fluoro-4-hydroxy-3-iodo-1H-indazole with structurally related indazole derivatives, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound F (6), OH (4), I (3) C₇H₄FINO₂ 293.03 (calc.) Potential kinase inhibitor; under study -
4-Fluoro-6-iodo-1H-indazole F (4), I (6) C₇H₄FIN₂ 262.02 Intermediate in drug synthesis
6-Chloro-4-fluoro-3-iodo-1H-indazole Cl (6), F (4), I (3) C₇H₃ClFIN₂ 296.47 Research use in medicinal chemistry
3-Chloro-6-fluoro-4-iodo-1H-indazole Cl (3), F (6), I (4) C₇H₃ClFIN₂ 296.47 Inhibitor candidate; halogen synergy
4-Hydroxy-1H-indazole OH (4) C₇H₆N₂O 134.14 Base structure for functionalization
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 229.03 Fragment-based drug design

Key Observations :

  • Halogen Position Matters : The placement of fluorine and iodine significantly alters molecular interactions. For example, 4-Fluoro-6-iodo-1H-indazole (F at 4, I at 6) has a lower molecular weight (262.02) than the chloro-fluoro-iodo analogs (~296.47) due to chlorine substitution .
  • Hydroxyl vs. Halogen : The hydroxyl group in This compound introduces hydrogen-bonding capacity, distinguishing it from purely halogenated analogs like 6-Bromo-4-fluoro-1H-indazole .

Research Findings and Challenges

Commercial Availability

Suppliers like AldrichCPR and GLPBIO list halogenated indazoles (e.g., 6-Bromo-4-fluoro-1H-indazole ) with ≥98% purity, priced at $200–$500 per gram, reflecting their high research demand .

Q & A

Q. What environmental remediation applications exist for this compound?

  • Methodology : Test as a redox mediator in Fenton-like reactions for pollutant degradation (e.g., azo dyes). Use LC-MS/MS to track degradation products and ECOSAR models to assess ecotoxicity of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-hydroxy-3-iodo-1H-indazole
Reactant of Route 2
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6-Fluoro-4-hydroxy-3-iodo-1H-indazole

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